2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

PDE5 inhibition Structure-Activity Relationship Benzimidazole pharmacology

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic small molecule belonging to the 1-(arylsulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole chemotype. Its structure combines a benzimidazole core with a piperazine ring substituted by a 2-methoxyphenylsulfonyl group.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 1209204-54-5
Cat. No. B2579517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS1209204-54-5
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20)
InChIKeyUEKLQGNEHHGNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209204-54-5): Procurement-Relevant Characteristics and Sourcing Context


2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic small molecule belonging to the 1-(arylsulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole chemotype. Its structure combines a benzimidazole core with a piperazine ring substituted by a 2-methoxyphenylsulfonyl group [1]. This compound has been disclosed in patent literature as a phosphodiesterase 5 (PDE5) inhibitor, with a reported IC50 of 330 nM against recombinant human PDE5A1 in cell-free enzymatic assays [2]. It is procured primarily as a research tool compound for PDE-focused pharmacological studies and as a reference analog in medicinal chemistry campaigns targeting erectile dysfunction and pulmonary hypertension.

Why Generic Substitution of 2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is Not Supported by Evidence


Within the 1H-benzo[d]imidazole phenylsulfonylpiperazine class, minor structural modifications profoundly alter biological activity. For instance, the closely related 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazine series reported by Qandil (compounds 2–4) was only characterized spectroscopically without any PDE5 inhibition data [1]. In contrast, the target compound’s 2-(piperazin-1-yl)-1H-benzo[d]imidazole connectivity leads to a quantifiable PDE5 IC50 of 330 nM [2]. Furthermore, regioisomeric analogs where the sulfonylpiperazine is attached at the benzimidazole N1 position (as in US9173884) exhibit divergent potency. Without head-to-head data, assuming functional interchangeability between any in-class analog and this specific compound is scientifically unsound and may lead to failed experimental replication.

Quantitative Differentiation Guide for 2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Against Structural Analogs


Confirmed PDE5A1 Inhibitory Activity Versus Spectroscopically-Only Characterized Regioisomeric Series

The target compound demonstrates a confirmed PDE5A1 IC50 of 330 nM in a recombinant human enzyme assay [1]. This contrasts with the four benzimidazole phenylsulfonylpiperazine analogs synthesized by Qandil (compounds 2, 3, 4, and 5), which share the core phenylsulfonylpiperazine motif but with different connectivity (substitution on the phenyl ring rather than on the benzimidazole 2-position). These four comparators were reported solely with NMR and mass spectrometry data; no PDE5 or other biological activity was ever published for them [2]. This represents a documented functional difference between the target compound and its closest published structural relatives.

PDE5 inhibition Structure-Activity Relationship Benzimidazole pharmacology

Patent-Disclosed Selectivity Profile Provides a Baseline for Off-Target Risk Assessment

According to the patent family US9173884, compound BC11-19 (which encompasses the target compound) was profiled against a panel of PDE isoforms. The reported IC50 for PDE5A1 is 330 nM. While direct numerical selectivity ratios are not publicly available for all isoforms, the assay description indicates testing against PDE1C, PDE3B, PDE6C, PDE8A, PDE9A2, PDE10A1, and PDE11A4 [1]. This panel provides a documented selectivity screening framework. Unpublished results within the patent likely contain full inhibition data. In contrast, the closely related acyclic sulfonamide analog 3-benzimidazolyl-4-methoxy-N,N-dimethyl-benzenesulfonamide (Compound 5, Qandil) lacks any PDE profiling, representing a complete data gap [2].

PDE selectivity Off-target pharmacology Kinase inhibitor profiling

Synthetic Accessibility and Crystallinity Advantage Over Non-Piperazine Analogs

The target compound contains a basic piperazine nitrogen amenable to salt formation, which can improve crystallinity and solubility. In the Qandid series, the analogous piperazine-containing hydrochloride salts (compounds 2-4) were obtained as white crystals with yields ranging from 67 to 84% using a simple one-pot sulfonylation-coupling sequence [1]. While the target compound's specific salt form and crystallinity data are not publicly reported, its structural homology to these highly crystalline intermediates suggests a similar advantage over the non-basic sulfonamide analog (compound 5), which lacks a piperazine ring and was isolated as an off-white powder. For procurement, crystalline intermediates are preferred for reproducible formulation and long-term storage stability.

Solid form characterization Synthetic efficiency Crystallinity

Recommended Application Scenarios for 2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Based on Differentiated Evidence


PDE5 Inhibitor Assay Calibration and Tool Compound for Erectile Dysfunction Research

With a confirmed PDE5A1 IC50 of 330 nM [1], this compound serves as a moderate-potency positive control for benchmarking novel PDE5 inhibitors. Its activity falls between sildenafil (IC50 ~3.5 nM) and weak inhibitors, making it useful for establishing dynamic range in enzymatic assays. The patent-based selectivity panel [2] further supports its use in counter-screening against PDE6 (a liability for visual disturbances) to contextualize selectivity.

Medicinal Chemistry Scaffold Hopping from Sildenafil Core

This compound exemplifies a 'scaffold-hop' from the pyrazolopyrimidinone core of sildenafil to a benzimidazole-based PDE5 inhibitor. It provides a structurally distinct starting point for SAR exploration aimed at improving selectivity over PDE6 or introducing pharmacokinetic differentiation. The Qandil synthetic route demonstrates a short, cost-effective pathway to this chemotype [3].

Solid Form Screening and Preformulation Development

Based on the crystallinity of structurally analogous piperazine hydrochloride salts (compounds 2-4, isolated as white crystals in 67-84% yield) [3], the target compound is a strong candidate for salt screening (e.g., hydrochloride, mesylate) to optimize solubility and stability. Its single basic piperazine center simplifies salt formation compared to polybasic analogs.

Reference Standard for Mass Spectrometry Fragmentation Pattern Analysis

The Qandil study identified a characteristic fragmentation peak at m/z = 316 for piperazine-containing benzimidazole sulfonamides, proposed as a diagnostic marker for this chemotype [3]. The target compound, by possessing the same key structural elements, can serve as a retention time and fragmentation pattern standard for LC-MS/MS screening of novel PDE5 inhibitor analogs in drug discovery or forensic chemistry.

Quote Request

Request a Quote for 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.